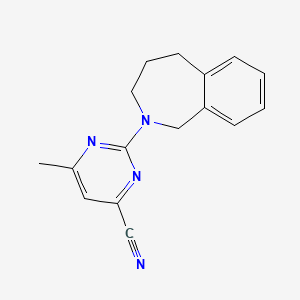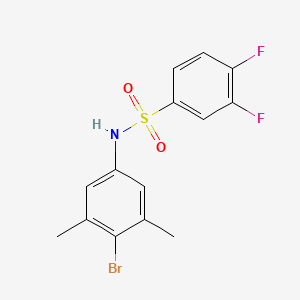
4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, it may act by reducing the accumulation of toxic proteins in the brain, which is a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has several biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, it has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated before clinical trials.
Future Directions
There are several future directions for the research of 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile. One direction is to further investigate its potential as an anticancer agent and to evaluate its toxicity and efficacy in preclinical and clinical trials. Another direction is to investigate its potential as an antibacterial and antifungal agent and to develop new drugs based on its structure. Additionally, further research is needed to understand its mechanism of action and to identify potential targets for drug development. Overall, the research on 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has the potential to lead to the development of new drugs for the treatment of cancer, infectious diseases, and neurodegenerative diseases.
Synthesis Methods
The synthesis of 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has been achieved by different methods, including the reaction of 2-chloro-5-methylaniline with 3-cyano-4-chloroquinoline in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents such as sodium hydride, sodium methoxide, and sodium amide.
Scientific Research Applications
The chemical compound 4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile has been used in scientific research for various applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential use as an antibacterial and antifungal agent. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
4-(2-chloro-5-methylanilino)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3/c1-11-6-7-14(18)16(8-11)21-17-12(9-19)10-20-15-5-3-2-4-13(15)17/h2-8,10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFUNEVFBRCTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC2=C(C=NC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methylanilino)quinoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)


![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)
![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)


![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)